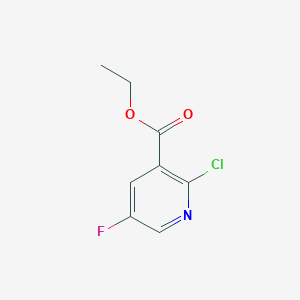
Chlorprothixène hydrochloride
Vue d'ensemble
Description
Chlorprothixène hydrochloride: est un antipsychotique typique appartenant à la classe des thioxanthènes. Il est principalement utilisé dans le traitement des troubles psychotiques tels que la schizophrénie et la manie aiguë associée aux troubles bipolaires . Ce composé exerce ses effets en bloquant divers récepteurs dans le cerveau, notamment les récepteurs de la sérotonine, de la dopamine, de l'histamine, muscariniques et adrénergiques .
Applications De Recherche Scientifique
Le chlorprothixène hydrochloride a un large éventail d'applications en recherche scientifique, notamment:
Chimie: Il est utilisé comme composé de référence en chimie analytique pour étudier ses propriétés chimiques et ses réactions.
Biologie: Le composé est utilisé dans la recherche biologique pour étudier ses effets sur les processus cellulaires et les interactions des récepteurs.
Médecine: Le this compound est largement étudié pour ses effets thérapeutiques dans le traitement des troubles psychiatriques et ses effets secondaires potentiels.
Industrie: Le composé est utilisé dans l'industrie pharmaceutique pour le développement de médicaments antipsychotiques.
Mécanisme d'action
Le this compound exerce ses effets en bloquant les récepteurs dopaminergiques D1 et D2 mésolimbiques postsynaptiques dans le cerveau. Cette action inhibe la libération d'hormones hypothalamiques et hypophysaires et affecte le système activateur réticulaire, influençant le métabolisme de base, la température corporelle, la vigilance, le tonus vasomoteur et les vomissements . Le composé bloque également les récepteurs de la sérotonine, de l'histamine, muscariniques et adrénergiques, contribuant à ses effets antipsychotiques et sédatifs .
Mécanisme D'action
Chlorprothixene hydrochloride exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . The compound also blocks serotonin, histamine, muscarinic, and adrenergic receptors, contributing to its antipsychotic and sedative effects .
Safety and Hazards
When handling Chlorprothixene hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .
Orientations Futures
Chlorprothixene has been identified as a potential drug that induces apoptosis and autophagic cell death in acute myeloid leukemia cells . This suggests that Chlorprothixene might be a potential candidate for treatment of different subtypes of acute myeloid leukemia by reducing expression of oncofusion proteins .
Analyse Biochimique
Biochemical Properties
Chlorprothixene hydrochloride plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It primarily blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, which leads to a decrease in the release of hypothalamic and hypophyseal hormones . Additionally, it affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . Chlorprothixene hydrochloride also interacts with serotonin, histamine, and adrenergic receptors, contributing to its antipsychotic and sedative effects .
Cellular Effects
Chlorprothixene hydrochloride has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking dopamine receptors, chlorprothixene hydrochloride reduces dopaminergic activity, which is associated with its antipsychotic effects . It also affects serotonin and histamine receptors, leading to changes in neurotransmitter release and receptor sensitivity . These interactions result in altered gene expression and cellular metabolism, contributing to the therapeutic effects of chlorprothixene hydrochloride.
Molecular Mechanism
The molecular mechanism of chlorprothixene hydrochloride involves its binding interactions with various biomolecules. It primarily acts as an antagonist at dopamine D1 and D2 receptors, inhibiting dopamine-mediated neurotransmission . Chlorprothixene hydrochloride also blocks serotonin, histamine, and adrenergic receptors, leading to a reduction in neurotransmitter release and receptor activation . These interactions result in the inhibition of enzyme activity, changes in gene expression, and modulation of cellular signaling pathways, contributing to its antipsychotic and sedative effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chlorprothixene hydrochloride change over time due to its stability, degradation, and long-term impact on cellular function. Chlorprothixene hydrochloride has a half-life of 8-12 hours and is metabolized in the liver . Over time, its concentration decreases, leading to a reduction in its therapeutic effects. Long-term studies have shown that chlorprothixene hydrochloride can cause changes in cellular function, including alterations in receptor sensitivity and neurotransmitter release .
Dosage Effects in Animal Models
The effects of chlorprothixene hydrochloride vary with different dosages in animal models. At low doses, it exhibits antipsychotic and sedative effects by blocking dopamine and serotonin receptors . At high doses, chlorprothixene hydrochloride can cause toxic or adverse effects, including confusion, hypotension, and tachycardia . Studies have shown that the threshold for these effects varies depending on the species and individual sensitivity of the animals.
Metabolic Pathways
Chlorprothixene hydrochloride is involved in several metabolic pathways, primarily in the liver. It is metabolized by hepatic enzymes, leading to the formation of various metabolites . These metabolites are then excreted through feces and urine . Chlorprothixene hydrochloride interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolic pathways of chlorprothixene hydrochloride can affect its therapeutic efficacy and potential for adverse effects.
Transport and Distribution
Chlorprothixene hydrochloride is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral or intramuscular administration and is distributed throughout the body . Chlorprothixene hydrochloride interacts with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions influence its localization and therapeutic effects.
Subcellular Localization
The subcellular localization of chlorprothixene hydrochloride affects its activity and function. It is primarily localized in the brain, where it interacts with dopamine, serotonin, histamine, and adrenergic receptors . Chlorprothixene hydrochloride may also undergo post-translational modifications, which direct it to specific compartments or organelles within the cells . These modifications can influence its binding interactions and overall therapeutic effects.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du chlorprothixène hydrochloride implique la réaction de la 2-chlorothioxanthène avec la N,N-diméthyl-1,3-propanediamine. La réaction se produit généralement dans des conditions contrôlées pour garantir la formation du produit souhaité .
Méthodes de production industrielle: Dans les environnements industriels, la production du this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Le processus comprend des étapes telles que la purification, la cristallisation et le séchage pour obtenir le produit final sous sa forme de sel d'hydrochlorure .
Analyse Des Réactions Chimiques
Types de réactions: Le chlorprothixène hydrochloride subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction: Les réactions de réduction peuvent convertir le this compound en ses formes réduites.
Substitution: Le composé peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres.
Réactifs et conditions courants:
Oxydation: Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction: Des agents réducteurs comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont généralement utilisés.
Substitution: Divers réactifs, notamment les halogènes et les nucléophiles, peuvent être utilisés dans des conditions appropriées.
Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété de composés substitués .
Comparaison Avec Des Composés Similaires
Composés similaires:
Chlorpromazine: Un autre antipsychotique typique avec des effets de blocage des récepteurs similaires mais des profils d'effets secondaires différents.
Thioridazine: Partage des similitudes structurelles avec le chlorprothixène hydrochloride mais possède des propriétés pharmacologiques distinctes.
Fluphénazine: Un antipsychotique puissant avec une structure chimique différente mais des utilisations thérapeutiques similaires.
Unicité: Le this compound est unique en raison de son profil spécifique de blocage des récepteurs et de sa puissance antipsychotique relativement faible par rapport aux autres antipsychotiques typiques. Il a démontré des effets antiémétiques et est utilisé dans divers contextes cliniques pour ses propriétés sédatives .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Chlorprothixene hydrochloride can be achieved through a multistep process involving several reactions. The key steps include the formation of the thioxanthene ring system, chlorination, and the introduction of the hydrochloride group.", "Starting Materials": [ "2-(3-chloropropyl)thiophene", "2-chlorobenzoic acid", "sodium hydroxide", "thionyl chloride", "3-(dimethylamino)propyl chloride", "hydrochloric acid", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(3-chloropropyl)thiophene by reacting 2-thiophenecarboxylic acid with 3-chloropropanol in the presence of sodium hydroxide", "Step 2: Conversion of 2-(3-chloropropyl)thiophene to 2-(3-chloropropyl)thioxanthene by reacting with thionyl chloride and sodium hydroxide", "Step 3: Chlorination of 2-(3-chloropropyl)thioxanthene with chlorine gas in the presence of iron(III) chloride", "Step 4: Alkylation of 2-chloro-10-(3-chloropropyl)thioxanthene with 3-(dimethylamino)propyl chloride in the presence of potassium carbonate", "Step 5: Formation of Chlorprothixene hydrochloride by reacting 2-chloro-10-[3-(dimethylamino)propyl]thioxanthene with hydrochloric acid in diethyl ether followed by recrystallization from methanol-water mixture" ] } | |
| 2461-06-5 | |
Formule moléculaire |
C18H19Cl2NS |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
(3E)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H18ClNS.ClH/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7+; |
Clé InChI |
YWKRLOSRDGPEJR-FJUODKGNSA-N |
SMILES isomérique |
CN(C)CC/C=C/1\C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
SMILES canonique |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
| 6469-93-8 | |
Pictogrammes |
Acute Toxic |
Solubilité |
>52.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


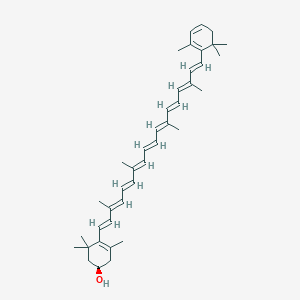

![2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine](/img/structure/B1366373.png)

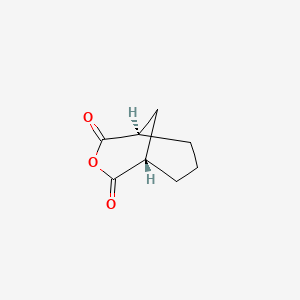


![{1-[(3,5-Dichlorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1366387.png)
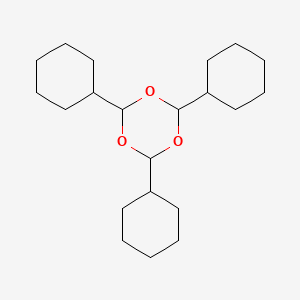
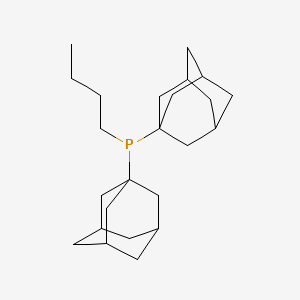
![1-Butanone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B1366390.png)
![8-Phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B1366391.png)
